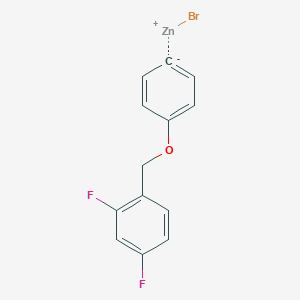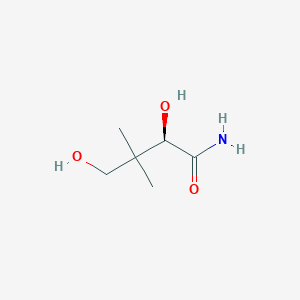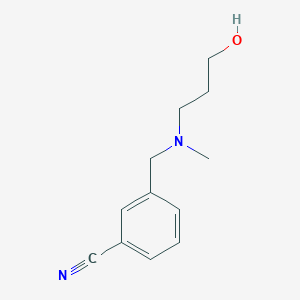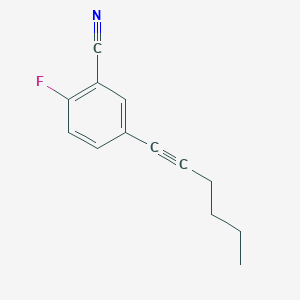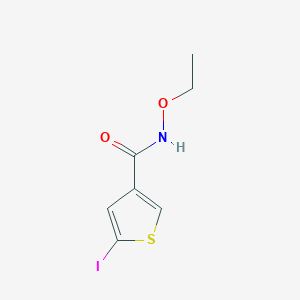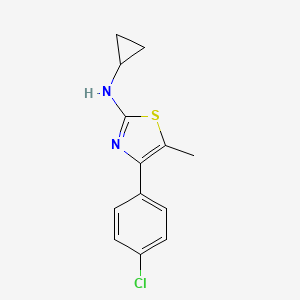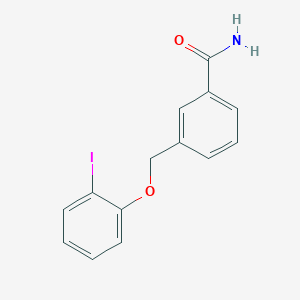
4-(2',4'-DifluorobenZyloxy)-2-methylphenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2’,4’-Difluorobenzyloxy)-2-methylphenylzinc bromide is an organozinc compound that has garnered attention in the field of organic synthesis. This compound is characterized by the presence of a zinc atom bonded to a phenyl ring substituted with difluorobenzyloxy and methyl groups. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2’,4’-Difluorobenzyloxy)-2-methylphenylzinc bromide typically involves the reaction of 4-(2’,4’-difluorobenzyloxy)-2-methylphenyl bromide with zinc in the presence of a suitable solvent. One common method is the use of tetrahydrofuran (THF) as the solvent, where the bromide compound is reacted with zinc dust under an inert atmosphere to form the desired organozinc compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-(2’,4’-Difluorobenzyloxy)-2-methylphenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the zinc atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds with organic halides.
Oxidation and Reduction: While less common, the compound can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alkyl halides and aryl halides.
Catalysts: Palladium or nickel catalysts are often employed in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Tetrahydrofuran (THF) and diethyl ether are frequently used solvents due to their ability to stabilize the organozinc compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond between the phenyl ring and the organic halide.
科学研究应用
4-(2’,4’-Difluorobenzyloxy)-2-methylphenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules, particularly in the pharmaceutical industry.
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the development of new drugs and therapeutic agents.
Medicine: Its role in the synthesis of pharmaceutical intermediates makes it valuable in medicinal chemistry for the development of new treatments.
Industry: The compound is used in the production of fine chemicals and advanced materials, contributing to various industrial processes.
作用机制
The mechanism of action of 4-(2’,4’-Difluorobenzyloxy)-2-methylphenylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various reactions, such as nucleophilic substitution and coupling, to form new chemical bonds. The zinc atom acts as a Lewis acid, facilitating the reaction by stabilizing the transition state and lowering the activation energy.
相似化合物的比较
Similar Compounds
4-(2’,4’-Difluorobenzyloxy)-2-methylphenylmagnesium bromide: Similar in structure but contains magnesium instead of zinc.
4-(2’,4’-Difluorobenzyloxy)-2-methylphenylboronic acid: Contains a boronic acid group instead of a zinc atom.
4-(2’,4’-Difluorobenzyloxy)-2-methylphenylsilane: Contains a silicon atom instead of zinc.
Uniqueness
The uniqueness of 4-(2’,4’-Difluorobenzyloxy)-2-methylphenylzinc bromide lies in its reactivity and stability. Compared to its magnesium counterpart, the zinc compound is generally more stable and less reactive, making it easier to handle and use in various reactions. Its ability to participate in a wide range of chemical reactions also sets it apart from similar compounds.
属性
分子式 |
C14H11BrF2OZn |
|---|---|
分子量 |
378.5 g/mol |
IUPAC 名称 |
bromozinc(1+);2,4-difluoro-1-[(3-methylbenzene-4-id-1-yl)oxymethyl]benzene |
InChI |
InChI=1S/C14H11F2O.BrH.Zn/c1-10-3-2-4-13(7-10)17-9-11-5-6-12(15)8-14(11)16;;/h2,4-8H,9H2,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
LOEQTRFNMQZYTD-UHFFFAOYSA-M |
规范 SMILES |
CC1=[C-]C=CC(=C1)OCC2=C(C=C(C=C2)F)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B14899567.png)


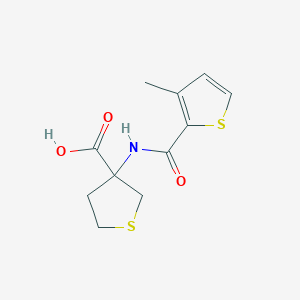
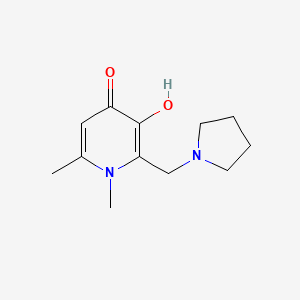
![(1R,5S,6s)-tert-Butyl 6-nitro-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14899588.png)
